Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives†

Organic Chemistry Frontiers Pub Date: 2019-03-28 DOI: 10.1039/C9QO00367C

Abstract

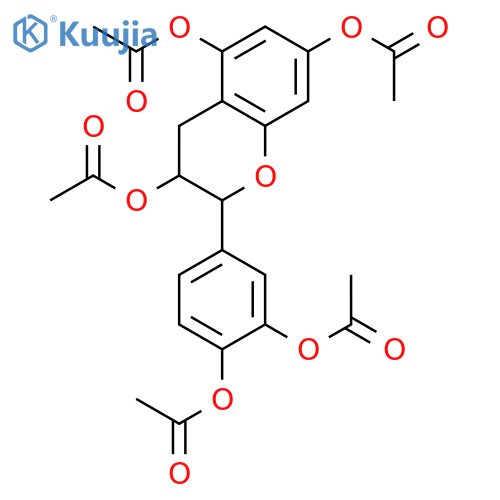

Described herein is a palladium-catalyzed double C(sp2)–H bond functionalization triggered by a sequential nitration/cyclization process to afford indazoles under mild reaction conditions. This transformation is achieved through chelate-assisted cleavage of two C–H bonds, and includes nitration of a sulfonyl hydrazide and intramolecular C–N bond formation.

Recommended Literature

- [1] Illuminating the dark side of indoor oxidants

- [2] Development of a carbon-supported Sn–SnO2 photocatalyst by a new hybridized sol–gel/dextran approach†

- [3] The potential curve of ArH+ and the heats of the reactions Ar++ H2→ ArH++ H and Ar + H2+→ ArH++ H

- [4] Cedrol attenuates collagen-induced arthritis in mice and modulates the inflammatory response in LPS-mediated fibroblast-like synoviocytes

- [5] Anisotropic and heterogeneous dynamics in an aging colloidal gel†

- [6] Assessment of renewable energy potential through satellite data and numerical models

- [7] A Sm-MOF/GO nanocomposite membrane for efficient organic dye removal from wastewater†

- [8] Transdermal drug delivery via microneedles for musculoskeletal systems

- [9] Mechanical polishing with chemical passivation of perovskite single crystals for high-performance X-ray detectors†

- [10] Amorphous structures for enhancing the electrochemical activity of nickel disulfide for efficient methanol oxidation†

Journal Name:Organic Chemistry Frontiers

Research Products

-

CAS no.: 11126-28-6